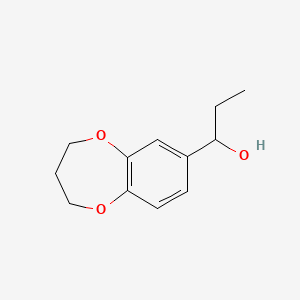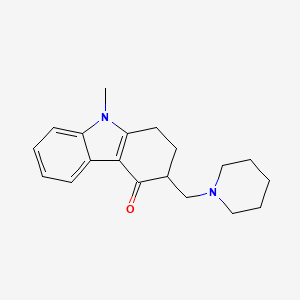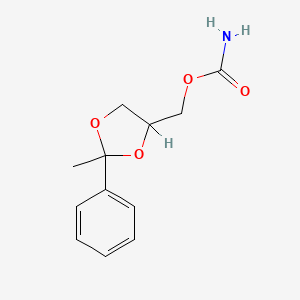
2-Methyl-2-phenyl-1,3-dioxolane-4-methanol carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-phenyl-1,3-dioxolane-4-methanol carbamate is an organic compound that belongs to the class of dioxolanes Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-phenyl-1,3-dioxolane-4-methanol carbamate typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture in toluene with a Dean-Stark apparatus to continuously remove water, which drives the reaction to completion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Catalysts such as toluenesulfonic acid or zirconium tetrachloride can be employed to enhance the reaction efficiency .
化学反应分析
Types of Reactions
2-Methyl-2-phenyl-1,3-dioxolane-4-methanol carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄), and chromium trioxide (CrO₃).
Reducing agents: Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Organolithium reagents, Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
科学研究应用
2-Methyl-2-phenyl-1,3-dioxolane-4-methanol carbamate has several scientific research applications:
作用机制
The mechanism by which 2-Methyl-2-phenyl-1,3-dioxolane-4-methanol carbamate exerts its effects involves its ability to form stable cyclic structures. This stability allows it to act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes . The compound’s reactivity with various reagents also makes it a versatile intermediate in organic synthesis .
相似化合物的比较
Similar Compounds
2-Methyl-2-phenyl-1,3-dioxolane: Similar structure but lacks the methanol carbamate group.
2-Methylene-4-phenyl-1,3-dioxolane: A cyclic ketene acetal used in radical ring-opening polymerization.
1,3-Dioxane: A six-membered ring analog with similar chemical properties.
Uniqueness
2-Methyl-2-phenyl-1,3-dioxolane-4-methanol carbamate is unique due to its specific functional groups, which provide distinct reactivity and stability. This makes it particularly useful as a protecting group and in the synthesis of complex molecules .
属性
CAS 编号 |
35822-51-6 |
|---|---|
分子式 |
C12H15NO4 |
分子量 |
237.25 g/mol |
IUPAC 名称 |
(2-methyl-2-phenyl-1,3-dioxolan-4-yl)methyl carbamate |
InChI |
InChI=1S/C12H15NO4/c1-12(9-5-3-2-4-6-9)16-8-10(17-12)7-15-11(13)14/h2-6,10H,7-8H2,1H3,(H2,13,14) |
InChI 键 |
JZCNNUWEAQYMDW-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCC(O1)COC(=O)N)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


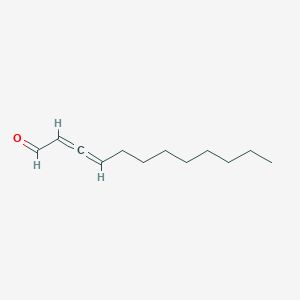
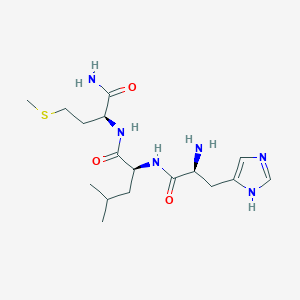
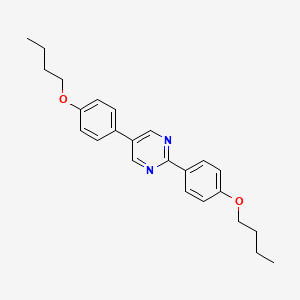
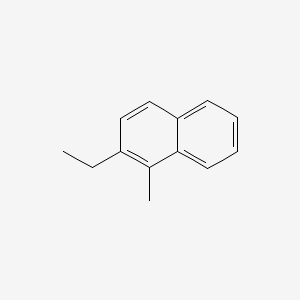
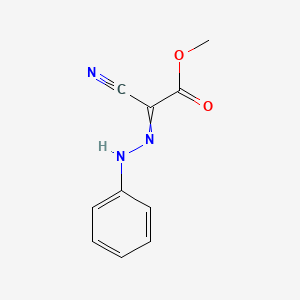
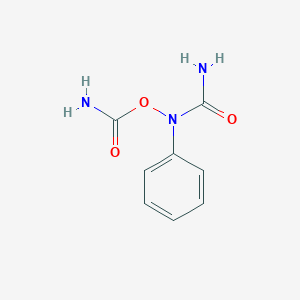
![4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14682086.png)

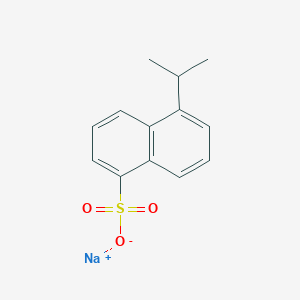
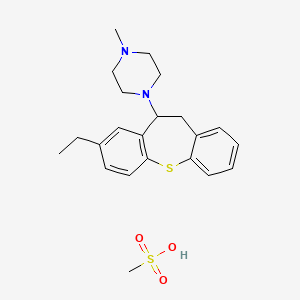
![Ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate](/img/structure/B14682095.png)
